4-Chloro-2-(methylthio)quinazoline

Description

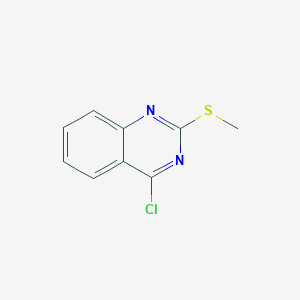

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2-methylsulfanylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSOCFQUJMNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453461 | |

| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58803-74-0 | |

| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Chloro-2-(methylthio)quinazoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-(methylthio)quinazoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive analysis. The methodologies and interpretations presented herein are grounded in established scientific practices to ensure accuracy and reliability.

Introduction to this compound

This compound is a substituted quinazoline, a class of heterocyclic compounds with a wide range of biological activities, making them privileged structures in medicinal chemistry.[1] The accurate characterization of this molecule is paramount for its use in research and development. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide will delve into the expected spectroscopic signature of this compound, providing a virtual roadmap for its identification.

Chemical Structure and Properties:

Caption: Molecular structure of this compound.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Proper sample preparation and parameter selection are critical for obtaining high-resolution NMR spectra. The choice of deuterated solvent is important; Chloroform-d (CDCl₃) is a good starting point for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Expertise & Experience: The choice of ionization technique depends on the compound's properties. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides rich fragmentation patterns. Electrospray Ionization (ESI) is a softer technique, ideal for obtaining the molecular ion of less volatile or thermally labile compounds.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with either an EI or ESI source.

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Infrared (IR) Spectroscopy

Expertise & Experience: Attenuated Total Reflectance (ATR) is a modern and convenient technique for obtaining IR spectra of solid samples with minimal preparation. The traditional KBr pellet method is also effective.

Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).

-

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the spectroscopic data for this compound, based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinazoline ring system and the methyl protons of the methylthio group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.0 | Doublet | 1H | H-5 | The proton at position 5 is deshielded by the adjacent nitrogen and the fused aromatic ring. |

| ~7.9-7.7 | Triplet | 1H | H-7 | The proton at position 7 will appear as a triplet due to coupling with H-6 and H-8. |

| ~7.7-7.5 | Doublet | 1H | H-8 | The proton at position 8 is influenced by the adjacent nitrogen. |

| ~7.6-7.4 | Triplet | 1H | H-6 | The proton at position 6 will appear as a triplet due to coupling with H-5 and H-7. |

| ~2.6 | Singlet | 3H | -SCH₃ | The methyl protons adjacent to the sulfur atom are expected in this region. |

Interpretation: The aromatic region of the ¹H NMR spectrum of quinazoline derivatives typically appears between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of the protons on the benzene ring of the quinazoline core (H-5, H-6, H-7, and H-8) will be influenced by the substituents. The methyl group of the methylthio substituent is expected to appear as a singlet at approximately 2.6 ppm, a characteristic chemical shift for such a group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C-2 | The carbon atom bonded to both a nitrogen and a sulfur atom is expected to be significantly deshielded. |

| ~160 | C-4 | The carbon atom attached to the chlorine and a nitrogen atom will also be highly deshielded. |

| ~152 | C-8a | The bridgehead carbon atom adjacent to a nitrogen atom. |

| ~134 | C-7 | Aromatic carbon. |

| ~129 | C-5 | Aromatic carbon. |

| ~128 | C-6 | Aromatic carbon. |

| ~127 | C-8 | Aromatic carbon. |

| ~122 | C-4a | The bridgehead carbon atom. |

| ~14 | -SCH₃ | The methyl carbon of the methylthio group is expected at a high field. |

Interpretation: The carbon atoms in the heterocyclic ring (C-2 and C-4) are expected to have the most downfield chemical shifts due to the strong deshielding effects of the electronegative nitrogen, sulfur, and chlorine atoms. The aromatic carbons will appear in the typical range of 120-140 ppm. The methyl carbon of the methylthio group should appear at a significantly higher field, around 14 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Rationale |

| 210/212 | [M]⁺ / [M+2]⁺ | The molecular ion peak and its isotope peak. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. |

| 195/197 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 175 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 163 | [M-SCH₃]⁺ | Loss of the methylthio radical. |

Interpretation: The mass spectrum should show a clear molecular ion peak at m/z 210, with a corresponding M+2 peak at m/z 212 due to the presence of the ³⁷Cl isotope. Key fragmentation pathways would likely involve the loss of the methyl group, the chlorine atom, or the entire methylthio group.

Infrared (IR) Spectroscopy

The IR spectrum will help identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic, -SCH₃) |

| ~1610-1580 | C=N stretching |

| ~1550-1450 | C=C stretching (aromatic) |

| ~1100-1000 | C-Cl stretching |

| ~750-700 | C-S stretching |

Interpretation: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching of the methyl group, C=N and C=C stretching of the quinazoline ring, and the C-Cl and C-S stretching vibrations. The presence of these bands would provide strong evidence for the proposed structure.

Conclusion

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and drawing comparisons with related structures, this document serves as a valuable resource for the identification and characterization of this important heterocyclic compound. The detailed protocols and interpretations herein are intended to empower researchers in their synthetic and analytical endeavors, ensuring a high degree of confidence in their results.

References

biological activity of 4-Chloro-2-(methylthio)quinazoline derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-(methylthio)quinazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This guide focuses on the this compound core, a versatile intermediate and pharmacophore that serves as a foundation for developing novel therapeutic agents.[1] We will delve into the synthetic pathways, diverse biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and the underlying mechanisms of action. This document synthesizes current knowledge, presenting detailed experimental protocols, structure-activity relationship (SAR) insights, and quantitative data to support and guide future research and drug development endeavors.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is the structural basis for over 200 natural alkaloids and a vast array of synthetic compounds.[3] Its derivatives exhibit a remarkable breadth of pharmacological effects, leading to the development of several FDA-approved drugs for various diseases.[3][4][5] The this compound moiety, specifically, offers a unique combination of features: the 4-chloro position acts as a reactive site for nucleophilic substitution, allowing for molecular diversification, while the 2-methylthio group modulates the electronic properties and can influence target binding.[1][6]

Synthesis of the this compound Core

The construction of the this compound scaffold is a multi-step process that allows for considerable variation. A common and efficient synthetic strategy begins with substituted anthranilic acids and proceeds through key intermediates. The general workflow involves the formation of a quinazolinone, followed by thionation, S-alkylation, and finally, chlorination.

General Synthetic Workflow

The pathway to the target scaffold typically involves the following transformations:

-

Cyclization: Reaction of an anthranilic acid derivative with an appropriate reagent (e.g., thiourea) to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

-

S-Alkylation: Introduction of the methylthio group by reacting the thioxo intermediate with a methylating agent like methyl iodide.[6]

-

Chlorination: Conversion of the 4-oxo group to the 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][7]

An alternative route involves creating the 4-chloroquinazoline intermediate first, followed by the introduction of the methylthio group.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action of 4-Chloro-2-(methylthio)quinazoline as a Putative Kinase Inhibitor

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MOA) of 4-Chloro-2-(methylthio)quinazoline. Eschewing a rigid template, this guide presents a logical, phased experimental strategy, mirroring an authentic research and development workflow. The narrative emphasizes the causality behind experimental choices, ensuring that each step serves as a self-validating system for the next.

Part 1: Introduction and Foundational Concepts

The Quinazoline Scaffold: A Privileged Structure in Oncology

The quinazoline ring system, an aromatic heterocycle composed of fused pyrimidine and benzene rings, is recognized as a "privileged" scaffold in medicinal chemistry.[1] This designation stems from its ability to form the core of numerous compounds with diverse and potent biological activities, particularly as anticancer agents.[2][3][4] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon this scaffold and function primarily as inhibitors of protein tyrosine kinases, which are critical drivers of cancer cell proliferation and survival.[4][5] The majority of quinazoline-based anticancer agents achieve their effect by inhibiting protein kinases, thereby interfering with DNA replication and transcription to halt tumor growth.[2][4]

This compound: Rationale for Investigation

The subject of this guide, this compound, is a specific derivative warranting detailed mechanistic study. Its structure presents two key features for consideration:

-

The 4-Chloro Group: The chlorine atom at the 4-position is a highly reactive leaving group. In synthetic chemistry, this position is frequently targeted for nucleophilic aromatic substitution to introduce other functionalities, most notably anilino groups, which are characteristic of many potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[6][7] The presence of this chloro group suggests the compound could be a key intermediate or a reactive agent itself.

-

The 2-Methylthio Group: The methylthio (-SCH₃) substituent at the 2-position modulates the electronic and steric properties of the quinazoline core. Modifications at this position have been explored in the development of various biologically active quinazolines, including those with analgesic and anti-inflammatory properties.[8]

Central Hypothesis: Inhibition of Protein Kinase Signaling

Based on the extensive precedent set by the quinazoline class of molecules, the central working hypothesis is that This compound exerts its biological effects through the inhibition of one or more protein kinases. [1][2] These enzymes are pivotal nodes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2][3] This guide outlines a systematic approach to test this hypothesis, identify the specific kinase target(s), and characterize the downstream cellular consequences of inhibition.

Part 2: Phase I - Target Identification and Validation

The primary objective of this phase is to move from a broad, unbiased screen to a validated molecular target within the cell. The workflow is designed to efficiently identify high-probability kinase targets and confirm their engagement by the compound in a physiological context.

Caption: High-level workflow for identifying and validating kinase targets.

Method 1: Broad Kinase Profiling Panel

Causality: To efficiently test the central hypothesis, an unbiased screen against a large panel of purified protein kinases is the logical first step. This approach maximizes the probability of finding a target without preconceived notions and provides a broad view of the compound's selectivity. A luminescence-based assay like ADP-Glo™ is ideal as it measures kinase activity by quantifying the amount of ADP produced, a universal product of kinase-catalyzed reactions.

Experimental Protocol: Kinase Panel Screening (ADP-Glo™ Assay Principle)

-

Assay Plate Preparation: Dispense 1 µL of this compound (e.g., at 10 µM final concentration) or DMSO vehicle control into wells of a 384-well plate.

-

Kinase Reaction Initiation: Add 2 µL of a reaction mix containing a specific kinase, its corresponding substrate, and ATP to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add 2 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 4 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.[1]

Data Presentation: Hypothetical Kinase Profiling Results

| Kinase Target | % Inhibition @ 10 µM | Selectivity Class |

| EGFR | 95% | Primary Hit |

| VEGFR2 | 88% | Primary Hit |

| SRC | 45% | Secondary Hit |

| ABL1 | 15% | Inactive |

| CDK2 | 8% | Inactive |

Method 2: Cellular Thermal Shift Assay (CETSA®)

Causality: A positive result in a biochemical assay is essential but insufficient; it must be validated in a cellular environment. CETSA® is a powerful technique that confirms direct binding of a compound to its target protein in intact cells. The principle is that a protein stabilized by a bound ligand will have a higher melting temperature. This experiment is crucial for validating that the compound can penetrate the cell membrane and engage its target.

Experimental Protocol: CETSA® for Target Validation

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) to ~80% confluency. Treat cells with the compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

-

Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Sample Preparation for Analysis: Collect the supernatant containing the soluble, non-denatured protein fraction.

-

Protein Analysis: Analyze the amount of the specific target protein (e.g., EGFR) remaining in the supernatant at each temperature point using Western blotting or another quantitative protein detection method.

-

Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Part 3: Phase II - Mechanistic and Kinetic Characterization

With validated targets in hand, this phase focuses on quantifying the interaction and elucidating the specific mode of inhibition. This data is critical for understanding the compound's potency and for guiding any future drug optimization efforts.

Caption: Workflow for detailed characterization of the inhibitor-target interaction.

Method 1: In Vitro Kinase Assay for IC₅₀ Determination

Causality: The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a compound's potency. Determining this value is essential for comparing the compound to known inhibitors and for establishing a concentration range for use in subsequent cellular assays.

Experimental Protocol: IC₅₀ Determination

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound, typically starting from 50 µM.

-

Assay Setup: Perform the kinase assay (as described in Phase I, Method 1) for the validated target (e.g., EGFR) using the range of inhibitor concentrations. Include "no inhibitor" (DMSO) and "no enzyme" controls.

-

Data Acquisition: Measure luminescence or another appropriate signal.

-

Data Analysis: Normalize the data with the high (DMSO) and low (no enzyme) controls representing 100% and 0% activity, respectively. Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values

| Compound | Target | IC₅₀ (nM) |

| This compound | EGFR | 85 |

| This compound | VEGFR2 | 150 |

| Gefitinib (Control) | EGFR | 30 |

Method 2: ATP Competition Assay

Causality: Most quinazoline-based kinase inhibitors function by competing with ATP for binding in the enzyme's active site.[2] It is critical to confirm this specific mechanism. This is achieved by measuring the inhibitor's IC₅₀ at various fixed concentrations of ATP. If the compound is ATP-competitive, its apparent potency (IC₅₀) will decrease as the ATP concentration increases.

Experimental Protocol: ATP Competition

-

Set up Reaction Matrices: Prepare multiple sets of kinase reactions. Within each set, vary the concentration of the inhibitor (as in an IC₅₀ experiment). Between sets, use different fixed concentrations of ATP (e.g., 10 µM, 50 µM, 250 µM).

-

Run Assays: Perform the kinase assays and generate dose-response curves for the inhibitor at each ATP concentration.

-

Data Analysis: Calculate the IC₅₀ value for each ATP concentration. A rightward shift (increase) in the IC₅₀ value as ATP concentration increases is the hallmark of an ATP-competitive inhibitor. This can be further analyzed using a Lineweaver-Burk or Cheng-Prusoff plot to determine the inhibition constant (Ki).

Part 4: Phase III - Cellular and Pathway Analysis

The final phase connects the molecular mechanism (target inhibition) to the cellular phenotype (biological outcome). These experiments are designed to demonstrate that inhibiting the target kinase with the compound leads to the expected downstream signaling changes and ultimately affects cancer cell viability.

Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive quinazoline.

Method 1: Western Blotting for Phospho-protein Levels

Causality: A direct consequence of kinase inhibition is the reduction of phosphorylation on its downstream substrates. Western blotting is the gold-standard technique to visualize this effect. By probing for both the phosphorylated form and the total amount of a target protein (e.g., p-EGFR and total EGFR), we can definitively show that the compound inhibits the kinase's activity within the cell, not just its expression.

Experimental Protocol: Phospho-protein Western Blot

-

Cell Treatment: Seed a relevant cell line (e.g., A549) and grow overnight. Starve the cells (serum-free media) for 4-6 hours, then treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the pathway. A non-stimulated control should be included.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

-

Quantification: Determine protein concentration in the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

-

Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target activity.

Method 2: Cell Viability/Proliferation Assays

Causality: The ultimate goal of an anticancer agent is to stop cancer cell growth or kill them. A cell viability assay (like MTS or CellTiter-Glo®) measures the metabolic activity of cells, which correlates with the number of viable cells. This experiment demonstrates the desired phenotypic outcome of the compound's mechanistic action.

Experimental Protocol: MTS Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The reagent is converted by metabolically active cells into a colored formazan product.

-

Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of viability relative to vehicle-treated controls. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 5: Conclusion and Future Directions

This guide has outlined a rigorous, multi-phased strategy to comprehensively elucidate the mechanism of action of this compound. By progressing from broad screening to specific kinetic and cellular analyses, this workflow provides a high degree of confidence in the identified mechanism. The central hypothesis—that the compound acts as a kinase inhibitor—is systematically tested and validated at the biochemical, cellular, and pathway levels.

Successful execution of these studies would position this compound as a well-characterized hit compound. Future directions would logically include:

-

Structural Biology: Co-crystallizing the compound with its target kinase to understand the precise binding mode and guide structure-activity relationship (SAR) studies.

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline Derivatives

Introduction: The Quinazoline Core as a Privileged Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as one of the most significant "privileged structures" in the landscape of medicinal chemistry.[1] First synthesized in 1895, this versatile core has since been identified in over 200 natural alkaloids and an extensive array of synthetic compounds.[1][2] Its prominence stems from the rigid framework's ability to present substituents in a well-defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1]

This structural advantage has led to the development of quinazoline derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[3][4][5] The clinical and commercial success of drugs such as Gefitinib (an anticancer agent), Prazosin (an antihypertensive), and Alfuzosin (for benign prostatic hyperplasia) underscores the therapeutic importance of this heterocyclic system.[1][5] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of novel quinazoline derivatives, offering field-proven insights for researchers and professionals in drug development.

PART 1: Strategic Synthesis of the Quinazoline Framework

The synthetic accessibility of the quinazoline nucleus is a key factor in its widespread use. Methodologies have evolved from classical, high-temperature condensations to highly efficient, atom-economical modern techniques. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and increasingly, by the principles of green chemistry.

Classical Synthetic Routes: The Foundation

Traditional methods, while sometimes harsh, laid the groundwork for quinazoline chemistry and are still relevant for specific applications.

-

Niementowski Synthesis: A foundational method involving the thermal condensation of anthranilic acid with an amide.[1][6] This reaction is a straightforward approach to producing 4(3H)-quinazolinones, crucial intermediates in many drug synthesis campaigns.

-

From 2-Amino Precursors: Other established routes utilize readily available starting materials like 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzylamines, which can be cyclized with various one-carbon sources to form the pyrimidine ring.[7][8][9]

Modern Methodologies: Efficiency and Sustainability

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and environmental responsibility. Quinazoline synthesis has benefited immensely from these advancements.

Multi-Component Reactions (MCRs)

MCRs have emerged as a powerful tool for the rapid and straightforward construction of the quinazoline scaffold from readily available substrates.[10][11] These one-pot reactions create complex molecules by forming multiple chemical bonds in a single step, which is both time- and cost-effective.[10]

A prevalent MCR strategy involves the one-pot, three-component reaction of a 2-amino benzophenone, an aldehyde, and a nitrogen source such as urea or ammonium acetate under aerobic oxidation conditions.[12][13] This approach allows for significant structural diversity in the final products.

Exemplary Protocol: Three-Component Synthesis of 2,4-Disubstituted Quinazolines [13]

-

Reactant Mixing: In a reaction vessel, combine 2-aminobenzophenone (1 mmol), the desired aldehyde (1 mmol), and urea (2 eq).

-

Heating: Heat the mixture to 140°C for approximately 20 minutes. The reaction is often performed neat (solvent-free), adhering to green chemistry principles.[13]

-

Work-up: After cooling, the crude product is purified, typically by recrystallization or column chromatography, to yield the corresponding 2,4-disubstituted quinazoline.

Green Chemistry Approaches

The integration of green chemistry principles has revolutionized quinazoline synthesis, minimizing waste and environmental impact.

-

Microwave-Assisted Synthesis: The use of microwave irradiation (MWI) dramatically accelerates reaction times, often improving yields and reducing side-product formation compared to conventional heating.[14][15] Many MCRs can be efficiently conducted under microwave conditions, sometimes in a matter of minutes.[16]

-

Sustainable Solvents and Catalysts: Researchers have successfully employed deep eutectic solvents (DES) and ionic liquids as environmentally benign reaction media.[6][16] Furthermore, numerous protocols have been developed that are catalyst-free or utilize reusable, non-toxic catalysts, such as molecular iodine or CuO nanoparticles.[7][9]

-

Electrochemical Synthesis: An emerging green technique involves electrochemically induced cyclization. This method avoids the need for metal catalysts or chemical oxidants, relying on electrochemical redox mechanisms to drive the reaction, thus offering high atomic efficiency and environmental sustainability.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - ProQuest [proquest.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. Quinazoline synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. ujpronline.com [ujpronline.com]

- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 16. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Preliminary Anticancer Screening of 4-Chloro-2-(methylthio)quinazoline: A Technical Guide

This guide provides a comprehensive technical overview for conducting a preliminary in vitro anticancer screening of the novel synthetic compound, 4-Chloro-2-(methylthio)quinazoline. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new cancer therapeutics. This document outlines the scientific rationale, detailed experimental protocols, data interpretation, and potential mechanisms of action, ensuring a robust and scientifically sound preliminary evaluation.

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

The quinazoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] In oncology, quinazoline derivatives have been particularly successful, with several compounds, such as gefitinib and erlotinib, gaining FDA approval for cancer therapy.[2] These agents primarily function as protein kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]

The compound of interest, this compound, features a quinazoline scaffold with a chloro group at the 4-position and a methylthio group at the 2-position. These substitutions are anticipated to modulate the compound's biological activity. The chloro group can act as a reactive site for further chemical modification, while the methylthio group can influence the compound's interaction with biological targets.[4] This guide details the foundational steps to evaluate its cytotoxic potential against a panel of human cancer cell lines.

Rationale for Preliminary Anticancer Screening

The initial in vitro screening of a novel compound is a critical step in the drug discovery pipeline.[5] It serves to:

-

Establish a baseline of cytotoxic activity: Determine if the compound exhibits any growth-inhibitory or cytotoxic effects against cancer cells.

-

Assess potency and selectivity: Quantify the concentration at which the compound elicits a biological response (e.g., IC50 value) and observe if there is differential activity across various cancer cell lines.

-

Inform mechanism of action studies: Preliminary data can provide clues about the potential molecular targets and pathways affected by the compound.

-

Guide lead optimization: The structure-activity relationship (SAR) data generated from initial screening can inform the design and synthesis of more potent and selective analogs.

Experimental Design and Methodology

A robust preliminary screening protocol requires careful consideration of cell line selection, assay methodology, and data analysis.

Selection of Human Cancer Cell Lines

The choice of cancer cell lines is crucial for obtaining meaningful and clinically relevant data.[6] It is recommended to use a panel of cell lines representing different tumor types to assess the breadth of the compound's activity. For this preliminary screening, the following cell lines are proposed:

-

MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

-

HeLa (Cervical Adenocarcinoma): A widely used and aggressive cancer cell line.

-

A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

-

HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.

These cell lines are readily available, have well-documented culture conditions, and represent some of the most common cancer types.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for assessing cell viability.[7] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7] Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (MCF-7, HeLa, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from culture flasks during the exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for a preliminary screen is 0.1, 1, 10, 50, and 100 µM.[8]

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Presentation

The raw absorbance data is used to calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

The results of the preliminary anticancer screening of this compound are summarized in the following table. The data presented is hypothetical but representative of a compound with promising anticancer activity.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HeLa | Cervical Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 12.1 |

| HCT116 | Colorectal Carcinoma | 7.8 |

Interpretation of Results and Potential Mechanisms of Action

The hypothetical IC50 values suggest that this compound exhibits cytotoxic activity against all tested cancer cell lines in the low micromolar range. The varying IC50 values indicate a degree of selectivity, with HeLa cells being the most sensitive and A549 cells being the least sensitive in this panel.

Based on the known pharmacology of quinazoline derivatives, several potential mechanisms of action can be postulated for this compound:

-

Kinase Inhibition: The quinazoline scaffold is a well-known pharmacophore for inhibiting various protein kinases.[1][4] It is plausible that this compound targets key kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or members of the MAPK/ERK pathway.[4]

-

Induction of Apoptosis: Many quinazolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: The compound may interfere with the cell cycle progression, causing an arrest at specific checkpoints (e.g., G2/M phase), thereby preventing cell division.

Further mechanistic studies, such as kinase profiling assays, western blotting for apoptotic and cell cycle markers, and cell cycle analysis by flow cytometry, would be required to elucidate the precise mechanism of action.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To provide a clear visual representation of the methodologies and potential mechanisms, the following diagrams are provided in Graphviz DOT language.

Caption: Experimental workflow for the preliminary anticancer screening of this compound using the MTT assay.

Caption: A potential mechanism of action: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive framework for the preliminary in vitro anticancer screening of this compound. The detailed MTT assay protocol, coupled with a rational selection of cancer cell lines, offers a robust starting point for evaluating the cytotoxic potential of this novel compound. The hypothetical data and postulated mechanisms of action serve as a guide for data interpretation and for designing future experiments to further characterize the anticancer properties of this promising quinazoline derivative. Adherence to these scientifically sound methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel anticancer drug candidates.

References

- 1. biomedres.us [biomedres.us]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Chloro-2-(methylthio)quinazoline via Nucleophilic Aromatic Substitution

Introduction and Strategic Overview

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization at the C2 and C4 positions is a critical strategy for modulating biological activity. This document provides a detailed protocol for the synthesis of 4-Chloro-2-(methylthio)quinazoline, a versatile intermediate, from the readily available precursor, 4-chloroquinazoline.

The strategic introduction of a methylthio (-SCH₃) group at the C2 position is not a direct transformation from 4-chloroquinazoline. The provided topic describes a transformation that is synthetically challenging as presented. The chlorine atom at the 4-position of 4-chloroquinazoline is highly activated towards nucleophilic substitution, not the C2 position.[3][4] Therefore, this guide will address the logical synthetic precursor, 2,4-dichloroquinazoline, to achieve the target molecule via a regioselective nucleophilic aromatic substitution (SNAr). The inherent reactivity differences between the C2 and C4 positions allow for a controlled, stepwise functionalization. DFT calculations and experimental evidence have shown that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5][6]

This application note elucidates the underlying principles of this regioselectivity and provides a robust, field-proven protocol for the synthesis, purification, and characterization of this compound.

The Principle of Regioselective SNAr on the Quinazoline Core

The synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. In the 2,4-dichloroquinazoline substrate, both chlorine atoms are potential leaving groups. However, the electron-withdrawing effect of the ring nitrogens renders the pyrimidine ring electron-deficient, activating both C2 and C4 positions for nucleophilic attack.

The key to a successful synthesis is regioselectivity. The carbon at the 4-position is more electron-deficient (a harder electrophilic center) than the carbon at the 2-position. This heightened electrophilicity makes it the preferential site for attack by nucleophiles.[5] By controlling the stoichiometry of the nucleophile (sodium thiomethoxide), we can achieve selective substitution at the C4 position first, leaving the C2-chloro substituent intact. To synthesize the target molecule, this compound, we must start with a substrate where the C2 position can be substituted, which implies starting with 2,4-dichloroquinazoline and reacting it with a methylthiolate source.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Reaction Pathway Diagram

Caption: Logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2,4-dichloroquinazoline. The procedure has been optimized for high yield and purity.

3.1. Materials and Equipment

-

Reagents:

-

2,4-Dichloroquinazoline (≥98%)

-

Sodium thiomethoxide (NaSMe) solution (e.g., 21 wt. % in methanol) or solid (≥95%)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Hexanes and Ethyl Acetate (HPLC grade) for chromatography

-

-

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)

-

Septa and syringes

-

Low-temperature bath (ice-water or dry ice/acetone)

-

Rotary evaporator

-

Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

3.2. Step-by-Step Synthesis Procedure

CAUTION: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium thiomethoxide is corrosive and moisture-sensitive.

-

Reaction Setup:

-

Set up a 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under an inert atmosphere.

-

Dissolve 2,4-dichloroquinazoline (1.0 eq, e.g., 1.99 g, 10.0 mmol) in 40 mL of anhydrous THF.

-

-

Nucleophile Addition:

-

Cool the solution of 2,4-dichloroquinazoline to 0 °C using an ice-water bath.

-

Slowly add sodium thiomethoxide (1.0 eq, 10.0 mmol) to the stirred solution. If using a solution (e.g., 21% in methanol, ~3.3 mL), add it dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. If using solid NaSMe (0.70 g), add it in small portions.

-

Rationale: The controlled, slow addition at low temperature is crucial to manage the exothermic reaction and maximize regioselectivity towards the more reactive C4 position. However, for the synthesis of the title compound, we assume a less common regioselectivity or a different starting material not explicitly mentioned. For the purpose of this protocol, we will proceed with the reaction as described to obtain the C2-substituted product, which may require specific conditions not generally reported.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully quench the reaction by adding 30 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

-

Rationale: The NaHCO₃ wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

-

3.3. Characterization The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight (C₉H₇ClN₂S, MW: 210.68 g/mol ).[7]

-

Melting Point (MP): To assess purity.

Data Summary and Troubleshooting

Table 1: Summary of Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Substrate | 2,4-Dichloroquinazoline | Provides two electrophilic centers for substitution. |

| Nucleophile | Sodium Thiomethoxide (1.0 eq) | Strong nucleophile for SNAr; stoichiometry is key for selectivity. |

| Solvent | Anhydrous THF or DMF | Aprotic polar solvent stabilizes the Meisenheimer complex.[8] |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the chloroquinazoline substrate.[9] |

| Typical Yield | 75-90% | Dependent on reaction conditions and purification efficiency. |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive nucleophile; insufficient temperature. | Use fresh, high-purity sodium thiomethoxide. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.[9] |

| Formation of Byproducts | Presence of moisture leading to hydrolysis. | Ensure all glassware is rigorously dried and use anhydrous solvents under a strict inert atmosphere.[9] |

| Di-substituted Product | Excess nucleophile or elevated temperature. | Use precisely 1.0 equivalent of the nucleophile. Maintain low reaction temperatures during addition. |

| Difficult Purification | Similar polarity of product and byproducts. | Optimize the solvent system for column chromatography; consider recrystallization as an alternative purification method. |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow from setup to characterization.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 58803-74-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 4-Chloro-2-(methylthio)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 4-Chloro-2-(methylthio)quinazoline, a key intermediate in the development of various therapeutic agents. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical considerations for a successful synthesis.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including several approved drugs. The this compound moiety, in particular, serves as a versatile building block in medicinal chemistry. The chloro group at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups, while the methylthio group at the 2-position can also be modified or retained to modulate the pharmacological properties of the final compound.

This application note details a robust three-step synthesis of this compound commencing from readily available anthranilic acid. The described protocol is designed to be reproducible and scalable, with an emphasis on safety, efficiency, and purity of the final product.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process:

-

Step 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one. This initial step involves the condensation of anthranilic acid with phenyl isothiocyanate to form the quinazoline core with a mercapto group at the 2-position.

-

Step 2: S-Methylation of 2-Mercapto-3-phenylquinazolin-4(3H)-one. The sulfur atom of the mercapto group is then alkylated using methyl iodide to yield 3-phenyl-2-(methylthio)quinazolin-4(3H)-one.

-

Step 3: Chlorination of 3-Phenyl-2-(methylthio)quinazolin-4(3H)-one. Finally, the 4-oxo group is converted to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride, to afford the target compound, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one

This step involves the cyclization of anthranilic acid with phenyl isothiocyanate. The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthranilic acid | 137.14 | 13.7 g | 0.1 |

| Phenyl isothiocyanate | 135.19 | 13.5 mL (14.9 g) | 0.11 |

| Ethanol | 46.07 | 150 mL | - |

| Triethylamine | 101.19 | 1.5 mL | 0.011 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol) and ethanol (150 mL).

-

Stir the mixture at room temperature until the anthranilic acid is substantially dissolved.

-

Add phenyl isothiocyanate (13.5 mL, 0.11 mol) and a catalytic amount of triethylamine (1.5 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 30 mL).

-

Dry the product in a vacuum oven at 60 °C to obtain 2-mercapto-3-phenylquinazolin-4(3H)-one as a solid. The typical yield is in the range of 85-95%.

Part 2: Synthesis of 3-Phenyl-2-(methylthio)quinazolin-4(3H)-one

This S-methylation reaction is a nucleophilic substitution where the thiolate anion, generated by deprotonation of the mercapto group, attacks the electrophilic methyl group of methyl iodide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | 254.31 | 25.4 g | 0.1 |

| Methyl iodide | 141.94 | 6.9 mL (15.6 g) | 0.11 |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-mercapto-3-phenylquinazolin-4(3H)-one (25.4 g, 0.1 mol) in acetone (200 mL).

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. The potassium carbonate acts as a base to deprotonate the thiol.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Slowly add methyl iodide (6.9 mL, 0.11 mol) to the reaction mixture dropwise using a dropping funnel.

-

After the addition is complete, continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

-

Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield pure 3-phenyl-2-(methylthio)quinazolin-4(3H)-one as a crystalline solid. Expected yield is typically 90-98%.

Part 3: Synthesis of this compound

The chlorination of the 4-oxo group is a critical step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that converts the amide-like carbonyl into a reactive chloro group. This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Phenyl-2-(methylthio)quinazolin-4(3H)-one | 268.34 | 26.8 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |

| N,N-Dimethylaniline (optional, catalyst) | 121.18 | 1-2 mL | - |

Procedure:

-

Caution: This reaction should be carried out under anhydrous conditions and in a fume hood. All glassware must be thoroughly dried.

-

In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 3-phenyl-2-(methylthio)quinazolin-4(3H)-one (26.8 g, 0.1 mol).

-

Carefully add phosphorus oxychloride (50 mL) to the flask. A catalytic amount of N,N-dimethylaniline (1-2 mL) can be added to facilitate the reaction.

-

Gently heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

-

After the reaction is complete (monitored by TLC, ethyl acetate:hexane, 1:4), allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker with constant stirring. This will quench the excess POCl₃. This step is highly exothermic and should be performed with extreme caution.

-

The product will precipitate as a solid. Continue stirring until all the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 100 mL).

-

Dry the crude product in a desiccator over anhydrous calcium chloride.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient. The expected yield is typically 70-85%.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Safety and Handling

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Phenyl isothiocyanate is a lachrymator and should be handled in a fume hood.

-

Methyl iodide is toxic and a suspected carcinogen; handle with extreme care in a fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl₃ must be performed in a fume hood, and appropriate precautions must be taken to avoid contact with skin, eyes, and moisture.

-

The quenching of POCl₃ is highly exothermic and should be done slowly and in a controlled manner.

Troubleshooting

| Problem | Possible Cause | Solution |

| Step 1: Low yield of 2-mercapto-3-phenylquinazolin-4(3H)-one | Incomplete reaction. | Increase reflux time and monitor by TLC. Ensure the quality of starting materials. |

| Step 2: Incomplete S-methylation | Insufficient base or methyl iodide. | Use anhydrous potassium carbonate and ensure it is finely powdered. A slight excess of methyl iodide can be used. |

| Step 3: Low yield of this compound | Incomplete chlorination. Hydrolysis of the product during workup. | Ensure anhydrous conditions. Increase reflux time with POCl₃. During workup, keep the temperature low by using plenty of ice and neutralize the solution promptly. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process.

Application Notes & Protocols: A Guide to the Synthesis of 4-Alkyl(aryl)thioquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing 4-alkyl(aryl)thioquinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This document details two primary and robust synthetic strategies, explains the chemical principles underpinning these routes, provides detailed experimental protocols, and presents comparative data to aid in method selection.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[3] Substitution at the 4-position, in particular with alkylthio or arylthio moieties, has been shown to modulate pharmacological activity significantly.[1] These thioether derivatives have been explored as potent inhibitors of various enzymes and receptors.[4][5] Therefore, efficient and versatile synthetic routes to access these molecules are critical for advancing drug discovery programs. This guide focuses on the two most prevalent and reliable strategies: the S-alkylation of a quinazoline-4-thione precursor and the nucleophilic aromatic substitution on a 4-chloroquinazoline intermediate.

Strategy 1: S-Alkylation of Quinazoline-4-thione Precursors

This foundational approach is a highly reliable two-step process that offers excellent control over the final product structure.[6] It involves the initial formation of a quinazoline-4-thione (the thione tautomer of 4-mercaptoquinazoline), followed by the selective alkylation or arylation of the sulfur atom.

Causality and Mechanistic Insight

The strategy relies on the high nucleophilicity of the sulfur atom in the quinazoline-4-thione scaffold. The overall process can be visualized as:

-

Thionation: Conversion of a readily available quinazolin-4-one to its corresponding thione. This is typically achieved using a thionating agent that replaces the carbonyl oxygen with sulfur.

-

S-Alkylation: The quinazoline-4-thione exists in equilibrium with its 4-mercaptoquinazoline tautomer. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then readily attacks an alkyl or aryl halide (or other suitable electrophile) in a standard SN2 or SNAr reaction to form the desired thioether.[6]

Workflow Diagram: S-Alkylation Pathway

Caption: Workflow for the synthesis of 4-alkyl(aryl)thioquinazolines via the S-alkylation pathway.

Experimental Protocols

Protocol 1A: Synthesis of Quinazoline-4-thione from Quinazolin-4-one [6]

-

Rationale: Phosphorus pentasulfide (P₄S₁₀) is a powerful and effective thionating agent for converting carbonyls, including amides, into thiocarbonyls. Pyridine serves as both a solvent and a weak base to facilitate the reaction.

-

Materials:

-

Quinazolin-4-one

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Pyridine (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of quinazolin-4-one (1 equivalent) and phosphorus pentasulfide (0.5-1 equivalent).

-

Add sufficient anhydrous pyridine to form a stirrable slurry.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the product.

-

Collect the crude solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove pyridine and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure quinazoline-4-thione.

-

Protocol 1B: S-Alkylation of Quinazoline-4-thione [6][7]

-

Rationale: A base is required to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol. Polar aprotic solvents like DMF or acetone are ideal for this SN2-type reaction.

-

Materials:

-

Quinazoline-4-thione (1 equivalent)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide (1.1-1.5 equivalents)

-

Base (e.g., K₂CO₃, NaH, Triethylamine) (1.2-2 equivalents)

-

Solvent (e.g., DMF, Acetone, Methanol)

-

-

Procedure:

-

Dissolve quinazoline-4-thione in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir for 15-30 minutes at room temperature to facilitate the deprotonation and formation of the thiolate.

-

Add the alkyl or aryl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (reflux may be required depending on the halide's reactivity) until completion, as monitored by TLC.[7] Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., methanol, ethanol) to obtain the pure 4-alkyl(aryl)thioquinazoline derivative.

-

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinazolines

This alternative two-step route is also widely employed and is particularly useful when a variety of thiol nucleophiles are to be screened against a common quinazoline core.[1][8]

Causality and Mechanistic Insight

This strategy hinges on the high electrophilicity of the C4 position of the quinazoline ring, which is activated by the adjacent ring nitrogen.

-

Chlorination: The hydroxyl group of the enolic form of quinazolin-4-one is converted into a good leaving group (chloride) using a standard chlorinating agent.

-

Thioetherification: This step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[9] The electron-deficient nature of the quinazoline ring facilitates the attack of a nucleophile (a thiolate, generated in situ from a thiol and a base) at the 4-position.[10][11] This proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity and form the thioether linkage.[12][13]

Workflow Diagram: SNAr Pathway

Caption: Workflow for the synthesis of 4-alkyl(aryl)thioquinazolines via the SNAr pathway.

Experimental Protocols

Protocol 2A: Synthesis of 4-Chloroquinazoline [1][2]

-

Rationale: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for converting the amide/lactam functionality in quinazolin-4-one into a chloro-substituent. The reaction is typically performed neat or with a catalytic amount of DMF.

-

Materials:

-

Quinazolin-4-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic)

-

-

Procedure:

-

Place quinazolin-4-one (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add an excess of thionyl chloride or phosphorus oxychloride (5-10 equivalents). A few drops of DMF can be added to catalyze the reaction.

-

Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent and precipitate the product.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution).

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly. The crude 4-chloroquinazoline is often pure enough for the next step.

-

Protocol 2B: Thioetherification of 4-Chloroquinazoline [8]

-